tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate
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Overview
Description
tert-Butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an ethynyl group attached to the second carbon of the azetidine ring . This compound is often used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3,3-dimethylazetidine-1-carboxylate with an ethynylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the azetidine ring and promote the nucleophilic attack on the ethynylating agent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, ethers, or other substituted derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and heterocyclic compounds .
Biology: In biological research, this compound is used to study the effects of azetidine derivatives on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins, while the azetidine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- This compound derivatives
Uniqueness: this compound is unique due to its combination of an azetidine ring and an ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
2613385-39-8 |
---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.3 |
Purity |
95 |
Origin of Product |
United States |
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